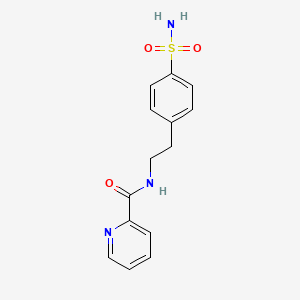

N-(4-Sulfamoylphenethyl)picolinamide

Beschreibung

N-(4-Sulfamoylphenethyl)picolinamide is a sulfonamide-containing picolinamide derivative characterized by a phenethyl linker connecting the sulfamoyl group to the picolinamide core. The sulfamoyl group (-SO₂NH₂) enhances hydrophilicity and may influence binding affinity, while the phenethyl linker provides conformational flexibility compared to shorter or rigid linkers .

Eigenschaften

Molekularformel |

C14H15N3O3S |

|---|---|

Molekulargewicht |

305.35 g/mol |

IUPAC-Name |

N-[2-(4-sulfamoylphenyl)ethyl]pyridine-2-carboxamide |

InChI |

InChI=1S/C14H15N3O3S/c15-21(19,20)12-6-4-11(5-7-12)8-10-17-14(18)13-3-1-2-9-16-13/h1-7,9H,8,10H2,(H,17,18)(H2,15,19,20) |

InChI-Schlüssel |

XWCMPGKTVGOYNP-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=NC(=C1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Sulfamoylphenethyl)picolinamide typically involves the coupling of a picolinamide derivative with a sulfamoylphenethyl precursor. One common method involves the reaction of 4-sulfamoylphenethylamine with picolinic acid or its derivatives under appropriate conditions. The reaction is often carried out in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of N-(4-Sulfamoylphenethyl)picolinamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, biocatalytic methods using engineered enzymes, such as nitrilases, have been explored to produce picolinamide derivatives in an environmentally friendly manner .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Sulfamoylphenethyl)picolinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acid derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

N-(4-Sulfamoylphenethyl)picolinamide has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry due to its chelating properties.

Industry: The compound’s stability and reactivity make it suitable for use in the synthesis of other complex molecules and materials.

Wirkmechanismus

The mechanism of action of N-(4-Sulfamoylphenethyl)picolinamide involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to its ability to inhibit key enzymes involved in fungal cell wall synthesis. The compound binds to the active site of these enzymes, disrupting their function and ultimately leading to the death of the fungal cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between N-(4-Sulfamoylphenethyl)picolinamide and related picolinamide/sulfonamide derivatives:

Key Observations:

Substituent Position and Affinity :

- Replacement of 3-methoxy with 3-methylthio in picolinamide derivatives (Compounds 9 vs. 10) increased mGlu4 receptor affinity by 2.8-fold (IC₅₀ = 13.7 nM → 4.9 nM), likely due to improved hydrophobic interactions .

- The sulfamoyl group in N-(4-Sulfamoylphenethyl)picolinamide may enhance target binding via hydrogen bonding, similar to sulfonamide-containing antifungal agents in .

Linker Flexibility :

- The phenethyl linker in the target compound offers greater conformational flexibility compared to the benzyl linker in compound 3 or the carbamoylphenyl linker in compound 5a . This flexibility could improve binding to sterically constrained active sites.

Metabolic Stability :

- Methoxy groups (e.g., in Compound 9) are prone to oxidative metabolism, whereas methylthio groups (Compound 10) or sulfonamides (as in the target compound) may exhibit improved metabolic stability due to reduced susceptibility to cytochrome P450 enzymes .

Biologische Aktivität

N-(4-Sulfamoylphenethyl)picolinamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

N-(4-Sulfamoylphenethyl)picolinamide has the chemical formula C14H15N3O3S and is characterized by a sulfonamide moiety attached to a phenethyl group and a picolinamide structure. Its molecular weight is approximately 301.35 g/mol. The compound's structure can be represented as follows:

Antimicrobial Activity

Research indicates that N-(4-Sulfamoylphenethyl)picolinamide exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves inhibition of bacterial cell wall synthesis, similar to other sulfonamide antibiotics.

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. It has been observed to inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. This activity may be attributed to its ability to modulate signaling pathways related to inflammation.

Anticancer Potential

Preliminary studies suggest that N-(4-Sulfamoylphenethyl)picolinamide may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. Further research is required to elucidate its full mechanism of action in cancer therapy.

The biological activity of N-(4-Sulfamoylphenethyl)picolinamide can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial metabolism and proliferation.

- Cytokine Modulation : By affecting cytokine levels, it can alter immune responses.

- Induction of Apoptosis : In cancer cells, it may trigger programmed cell death through intrinsic pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of N-(4-Sulfamoylphenethyl)picolinamide:

- Study 1 : A study published in Journal of Medicinal Chemistry assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating strong antibacterial activity.

- Study 2 : An investigation into the anti-inflammatory effects revealed that treatment with N-(4-Sulfamoylphenethyl)picolinamide reduced interleukin-6 (IL-6) levels by 50% in lipopolysaccharide (LPS)-stimulated macrophages, suggesting significant anti-inflammatory potential.

- Study 3 : Research conducted on its anticancer effects demonstrated that the compound inhibited the growth of MCF-7 breast cancer cells with an IC50 value of 15 µM, highlighting its potential as an anticancer agent.

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.